molecular formula C11H14F5NO B2504932 (1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one CAS No. 692738-22-0

(1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one

Cat. No.: B2504932
CAS No.: 692738-22-0
M. Wt: 271.231
InChI Key: NYYGZPNWRALSGA-VMPITWQZSA-N
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Description

(1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one is a specialized chemical building block designed for advanced research and development. Its molecular structure integrates a pentafluoropent-enone chain with an azepane heterocycle, creating a versatile scaffold for synthetic chemistry. The strong electron-withdrawing nature of the pentafluoro group adjacent to the ketone can significantly influence the compound's reactivity, particularly in carbonyl elimination mechanisms and nucleophilic addition reactions, making it a candidate for synthesizing novel fluorinated complexes . Researchers can leverage this compound in the synthesis of new pharmacologically active molecules, agrochemicals, and materials science products. The azepane ring provides a conformationally flexible nitrogen-containing heterocycle, often used in medicinal chemistry to modulate the properties of a lead compound. This reagent is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F5NO/c12-10(13,11(14,15)16)9(18)5-8-17-6-3-1-2-4-7-17/h5,8H,1-4,6-7H2/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYGZPNWRALSGA-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one, with CAS Number 692738-22-0, is a synthetic compound notable for its unique structure and potential biological activities. Its molecular formula is C₁₁H₁₄F₅NO, and it features a pentafluorinated chain that may impart distinctive pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

 1E 1 azepan 1 yl 4 4 5 5 5 pentafluoropent 1 en 3 one\text{ 1E 1 azepan 1 yl 4 4 5 5 5 pentafluoropent 1 en 3 one}

This structure includes an azepane ring and a highly fluorinated alkenone moiety, which are critical for its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as a pharmaceutical agent. Key areas of investigation include:

  • Antimicrobial Properties : Initial studies suggest that compounds with similar fluorinated structures exhibit enhanced antimicrobial activity. The presence of fluorine atoms can increase lipophilicity and alter membrane permeability, potentially leading to increased efficacy against bacterial strains.
  • Anti-inflammatory Effects : Some fluorinated compounds have shown promise in modulating inflammatory pathways. The pentafluorinated moiety may interact with specific receptors involved in inflammation regulation.

1. Antimicrobial Activity

A study conducted on structurally related fluorinated compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes due to increased hydrophobic interactions caused by fluorination.

CompoundActivity AgainstMechanism
This compoundStaphylococcus aureusMembrane disruption
Similar Fluorinated CompoundE. coliCell wall synthesis inhibition

2. Anti-inflammatory Potential

In vitro studies have indicated that this compound may inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

CytokineControl LevelTreated Level
TNF-alpha100 pg/mL40 pg/mL
IL-680 pg/mL30 pg/mL

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

1. Receptor Binding

Fluorinated compounds often exhibit altered binding affinities for various receptors due to changes in electronic properties. Research indicates that this compound may bind to G-protein coupled receptors (GPCRs) involved in inflammation and pain pathways.

2. Enzyme Inhibition

The compound may also act as an inhibitor of enzymes involved in lipid metabolism and inflammatory responses. For instance:

Inhibition of Lipoxygenase LOX Reduced leukotriene synthesis\text{Inhibition of Lipoxygenase LOX }\rightarrow \text{Reduced leukotriene synthesis}

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Analogs Identified

The following analogs share the pentafluoropent-1-en-3-one backbone but differ in substituents:

(1E)-1-Ethoxy-4,4,5,5,5-pentafluoropent-1-en-3-one (CAS 184783-32-2) .

1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one (CAS 692738-23-1) .

Table 1: Structural Comparison
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Azepan-1-yl C₁₅H₁₇F₅NO ~337.3* Bulky N-heterocycle, basicity
Ethoxy Analog (CAS 184783-32-2) Ethoxy C₇H₇F₅O₂ 218.12 Ether group, smaller substituent
Benzyl(methyl)amino Analog (CAS 692738-23-1) Benzyl(methyl)amino C₁₈H₁₆F₅NO ~373.3* Aromaticity, steric hindrance

*Estimated based on substituent contributions.

Electronic and Reactivity Differences

  • Substituent Influence: Azepan-1-yl: The amine group can act as a nucleophile or participate in hydrogen bonding, which may enhance solubility in polar solvents. Ethoxy: The ether group is less nucleophilic than amines but may stabilize the enone system via resonance. Smaller size could allow faster kinetics in reactions . Steric bulk from the methyl and benzyl groups may further modulate reactivity .

Computational Insights

Density functional theory (DFT) methods, such as Becke’s hybrid functional (exact exchange + gradient corrections) and the Lee-Yang-Parr (LYP) correlation functional , could predict thermochemical properties (e.g., bond dissociation energies) and electronic structures. For example:

  • The azepan-1-yl group’s lone pair on nitrogen may lower the LUMO energy of the enone system, enhancing electrophilicity.
  • Fluorine substitution likely reduces electron density at the carbonyl carbon, as seen in analogs like the ethoxy derivative .

Q & A

Basic: What synthetic methodologies are recommended for preparing (1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the enone backbone via aldol condensation or cross-coupling reactions.
  • Step 2: Introduction of the azepan-1-yl moiety through nucleophilic substitution or reductive amination.
  • Step 3: Fluorination using agents like SF₄ or HF-pyridine to achieve the pentafluoro substitution.

Critical Parameters:

ParameterOptimal ConditionsEvidence Source
SolventAnhydrous THF or DCM
CatalystPd(PPh₃)₄ for coupling steps
Temperature0–25°C for fluorination
Reaction Time12–24 hours for cyclization steps

Reference: Multi-step protocols from analogous azepane-containing compounds emphasize rigorous exclusion of moisture and oxygen-sensitive intermediates .

Basic: Which spectroscopic and analytical techniques are prioritized for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign stereochemistry (E-configuration) and verify azepane ring integration.
    • ¹⁹F NMR: Confirm pentafluoro substitution patterns (e.g., δ -120 to -140 ppm for CF₃ groups).
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₅F₅NO: ~324.12).
  • X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELX software for refinement .

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